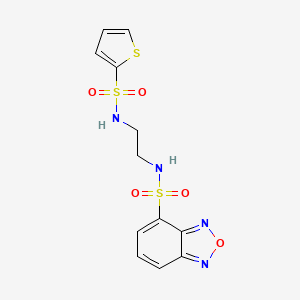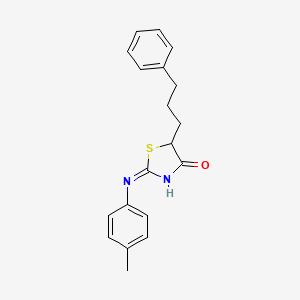![molecular formula C10H10F3NO2 B12615834 N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine CAS No. 919530-44-2](/img/structure/B12615834.png)
N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine is an organic compound characterized by the presence of an ethoxyphenyl group and a trifluoroethylidene moiety attached to a hydroxylamine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine typically involves the reaction of 4-ethoxybenzaldehyde with trifluoroacetaldehyde and hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The ethoxyphenyl and trifluoroethylidene groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro compounds, amines, and various substituted derivatives, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-[1-(4-Methoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine
- N-[1-(4-Methylphenyl)-2,2,2-trifluoroethylidene]hydroxylamine
- N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethylidene]hydroxylamine
Uniqueness
N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The trifluoroethylidene moiety also imparts distinct properties, such as increased stability and resistance to metabolic degradation, making it a valuable compound for various applications.
Propiedades
Número CAS |
919530-44-2 |
|---|---|
Fórmula molecular |
C10H10F3NO2 |
Peso molecular |
233.19 g/mol |
Nombre IUPAC |
N-[1-(4-ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine |
InChI |
InChI=1S/C10H10F3NO2/c1-2-16-8-5-3-7(4-6-8)9(14-15)10(11,12)13/h3-6,15H,2H2,1H3 |
Clave InChI |
HEZSVNNCCZBFJM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=NO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



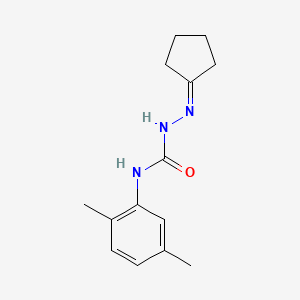
![[2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12615772.png)
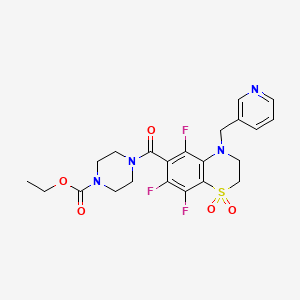

![5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12615792.png)
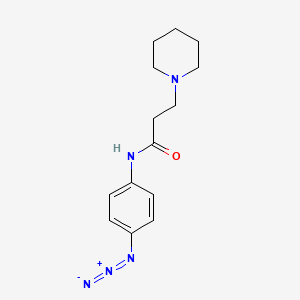

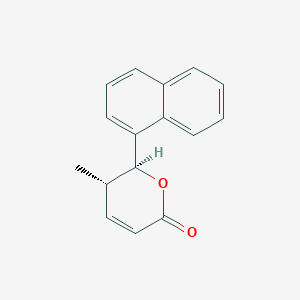


![5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine](/img/structure/B12615824.png)
